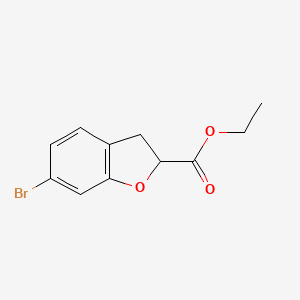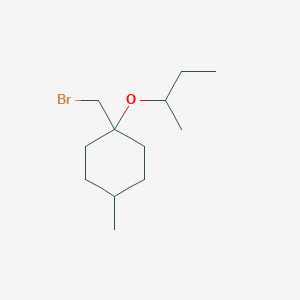
1-(1-Methyl-3-methylidenecyclobutyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-3-methylidenecyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClN. It is a derivative of methanamine, featuring a cyclobutyl ring substituted with a methyl and methylene group.
Méthodes De Préparation
The synthesis of 1-(1-Methyl-3-methylidenecyclobutyl)methanamine hydrochloride typically involves the following steps:
Cyclobutyl Ring Formation: The initial step involves the formation of the cyclobutyl ring, which can be achieved through cyclization reactions.
Substitution Reactions:
Amination: The methanamine group is introduced through amination reactions, often using reagents like ammonia or amines.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(1-Methyl-3-methylidenecyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-(1-Methyl-3-methylidenecyclobutyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-(1-Methyl-3-methylidenecyclobutyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(1-Methyl-3-methylidenecyclobutyl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(3-Methylenecyclobutyl)methanamine: This compound has a similar structure but lacks the methyl group on the cyclobutyl ring.
(1-Methylcyclobutyl)methanamine hydrochloride: This compound has a similar cyclobutyl ring but differs in the substitution pattern
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H14ClN |
|---|---|
Poids moléculaire |
147.64 g/mol |
Nom IUPAC |
(1-methyl-3-methylidenecyclobutyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-6-3-7(2,4-6)5-8;/h1,3-5,8H2,2H3;1H |
Clé InChI |
QRBIJCXOYXBZNB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C)C1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[3-(Dimethylamino)phenyl]-2,2,2-trifluoroethanol](/img/structure/B13474419.png)



![4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane](/img/structure/B13474429.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoicacid](/img/structure/B13474449.png)


